Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[1,5-a]pyrimidine core with an ethyl ester group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process . The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the imidazo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of imidazo[1,5-a]pyrimidine-6-carboxylic acid, while substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl imidazo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structure and functional groups . For example, some imidazopyrimidines are known to interact with GABA receptors, p38 mitogen-activated protein kinase, and other molecular targets . The exact mechanism of action would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure but differ in the position of the nitrogen atoms in the ring system.
Imidazo[4,5-b]pyridines: These compounds are structural isomers of imidazo[1,5-a]pyrimidines and can undergo similar chemical reactions.
Purine analogs: Imidazopyrimidines are structural analogs of purine bases like adenine and guanine, which are important in biological systems.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be distinct from those of other imidazopyrimidine derivatives .
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-7-10-4-3-5-12(7)8/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMXEQSFNBNHNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823887-69-9 |
Source
|
Record name | ethyl imidazo[1,5-a]pyrimidine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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